molecular formula C15H11N3OS B2437650 [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile CAS No. 1207005-51-3

[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile

Cat. No. B2437650
CAS RN: 1207005-51-3
M. Wt: 281.33
InChI Key: PRUIUUVPDLKCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research. MPTP belongs to the class of heterocyclic compounds, and its unique chemical structure makes it an attractive molecule for various applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis of Diversely Orchestrated 3-ArS/ArSe Derivatives

This compound can be used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives. An expeditious metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-one has been devised to synthesize these derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Development of Bioactive Compounds

Organosulfur species and derivatives thereof, which can be synthesized using this compound, have garnered a prominent position in contemporary organic synthesis. They also have widespread applications in pharmaceuticals, bioactive compounds, and polymer materials .

Creation of Therapeutically Active Agents

Carbon-selenium-carbon skeletons, which can be synthesized using this compound, are high-value core structures for their extensive use as therapeutically active agents, such as antioxidant, antihypertensive, antimicrobial, antibacterial, antiviral, anticancer agents, etc .

Development of Non-Toxic Compounds

Organoselenium species, which can be synthesized using this compound, have been identified as non-toxic compounds .

Inhibition of Purine Nucleoside Phosphorylase (PNP)

The compound 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one, which is similar to “[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile”, was found to be a potent, competitive inhibitor of PNP with Ki of 0.83 μM .

Potential T-Cell Selective Immunosuppressive Agent

The same compound mentioned above was also found to be selectively cytotoxic to human MOLT-4 (T cell) (IC50 = 3.0 μM) but non-toxic to MGL-8 (B cell) lymphoblasts. It is under development as a potential T-cell selective immunosuppressive agent .

properties

IUPAC Name

2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-10-4-2-3-5-11(10)12-8-20-14-13(12)17-9-18(7-6-16)15(14)19/h2-5,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUIUUVPDLKCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile

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